molecular formula C8H15N3 B2975356 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine CAS No. 1431966-81-2; 97893-09-9

3,5-dimethyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B2975356
CAS No.: 1431966-81-2; 97893-09-9
M. Wt: 153.229
InChI Key: XUIRYBSONPAXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine (CAS 97893-09-9) is a chemical compound with the molecular formula C₈H₁₅N₃ and a molecular weight of 153.22 g/mol . This pyrazole derivative is characterized by an amine functional group at the 4-position of the heterocyclic ring, making it a valuable building block in organic synthesis and medicinal chemistry research. Pyrazole cores, such as this, are frequently utilized in the design and synthesis of novel compounds with potential physiological and pharmacological properties . Recent scientific literature highlights the significance of pyrazole-based structures in the development of new sulfonamide derivatives, which are investigated for a range of biological activities including antiproliferative effects . Furthermore, structurally similar pyrazole compounds have been studied and applied as novel corrosion inhibitors for metals in acidic environments . As a versatile chemical intermediate, this compound provides researchers with a key precursor for the exploration of new chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1-propylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-5-11-7(3)8(9)6(2)10-11/h4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIRYBSONPAXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole derivatives exhibit diverse properties depending on substituent groups. Below is a comparative analysis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine with key analogs:

Substituent Variations and Physicochemical Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Propyl C₉H₁₇N₃ 167.25 (free base) Intermediate in drug synthesis; moderate lipophilicity
3,5-Dimethyl-1-(1-methylethyl)-1H-pyrazol-4-amine (Isopropyl analog) Isopropyl C₉H₁₇N₃ 167.25 (free base) Higher steric hindrance; potential agrochemical applications
This compound dihydrochloride Propyl (salt form) C₉H₁₇N₃·2HCl 267.76 Enhanced solubility; used in ionic formulations
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine Propyl + nitro group C₈H₁₄N₄O₂ 198.22 Reactive nitro group; precursor for energetic materials
Key Observations:
  • Salt Forms : The dihydrochloride derivative () shows a 60% increase in molecular weight compared to the free base, with significantly improved solubility for biological testing .
  • Functional Group Impact : The nitro-substituted analog () introduces an electron-withdrawing group, altering electronic properties and stability. This derivative is more prone to redox reactions, making it suitable for explosives or catalysis .

Stability and Reactivity

  • Thermal Stability : Linear alkyl chains (e.g., propyl) generally confer higher thermal stability than branched analogs due to reduced steric strain.
  • Acid-Base Behavior : The amine group in the target compound (pKa ~9–10) facilitates protonation in acidic environments, while the nitro derivative () exhibits lower basicity due to the nitro group’s electron-withdrawing effect.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine, and how can purity be maximized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of acetylacetone derivatives with hydrazine hydrate, followed by alkylation. Upstream precursors like acetyl acetone (3-aminopentane-2,4-dione) and propyl halides are critical for regioselective N-propylation . To maximize purity, column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended. Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates using 1H^1H-NMR (e.g., confirming the absence of unreacted propyl halide at δ 1.0–1.5 ppm) ensures stepwise optimization .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 1H^1H-NMR (pyrazole ring protons at δ 5.8–6.2 ppm, methyl groups at δ 1.8–2.2 ppm), 13C^{13}C-NMR (amine-bearing carbon at ~150 ppm), and IR (N-H stretch at ~3400 cm1^{-1}) are standard .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software refines the structure, confirming bond angles and hydrogen-bonding networks. For example, the propyl chain’s conformation can be validated via ORTEP-3 graphical models .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability tests indicate degradation via oxidation of the amine group under ambient light. Storage at 2–8°C in sealed, argon-purged vials maintains integrity for >12 months. Accelerated stability studies (40°C/75% RH for 6 weeks) with HPLC monitoring (retention time shifts >5% indicate decomposition) are recommended for long-term protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity in pyrazole-4-amine derivatives?

  • Methodological Answer :

  • Case Study : Introducing electron-withdrawing groups (e.g., -CF3_3) at the benzyl position (as in 3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine) enhances antileishmanial activity by 3-fold compared to the parent compound, likely due to improved target binding affinity .
  • Table : Biological Activity vs. Substituents
Substituent (R)IC50_{50} (Leishmania)LogP
-H12.5 µM2.1
-CF3_34.2 µM2.9
-OCH3_38.7 µM1.8
Data extrapolated from related pyrazole derivatives .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) using PubChem-derived 3D structures (InChIKey: CLZUXXXEUZOPGQ-UHFFFAOYSA-N) identify key binding residues. For example, the amine group forms hydrogen bonds with Trypanosoma brucei’s phosphodiesterase B1 (PDEB1) active site (docking score: −9.2 kcal/mol) .

Q. How can contradictory spectral data (e.g., NMR shifts) from different synthesis batches be resolved?

  • Methodological Answer : Contradictions often arise from solvate formation or polymorphic variations. SC-XRD (SHELXL refinement) distinguishes between anhydrous and ethanol-solvated forms. For example, a 0.3 ppm downfield shift in 1H^1H-NMR may indicate H-bonding differences in polymorphs .

Q. What mechanistic insights explain the compound’s inhibition of microbial growth?

  • Methodological Answer : Proteomic profiling (LC-MS/MS) of treated E. coli reveals downregulation of DNA gyrase subunits (GyrA/GyrB), suggesting topoisomerase II inhibition. Comparative studies with ciprofloxacin (a known gyrase inhibitor) show similar MIC values (2 µg/mL vs. 1.5 µg/mL) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer : The flexible propyl chain and weak intermolecular forces often yield low-quality crystals. Vapor diffusion (ethyl acetate/hexane) at 4°C promotes slow nucleation. Twinning, detected via SHELXD’s HKLF5 format, is resolved by iterative refinement with 98% completeness cutoff .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.